Thiophene-2-sulfonyl fluoride

Catalog No.
S2952760
CAS No.
382-99-0
M.F
C4H3FO2S2
M. Wt
166.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-sulfonyl fluoride

CAS Number

382-99-0

Product Name

Thiophene-2-sulfonyl fluoride

IUPAC Name

thiophene-2-sulfonyl fluoride

Molecular Formula

C4H3FO2S2

Molecular Weight

166.18

InChI

InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H

InChI Key

NYJIUCJXMLNPHU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)F

Solubility

not available

Thiophene-2-sulfonyl fluoride is an organosulfur fluoride compound with the chemical formula C₄H₃FO₂S₂. It features a five-membered thiophene ring, which contains one sulfur atom and four carbon atoms, and a sulfonyl fluoride group (SO₂F) attached at the second position of the ring. The presence of the electron-withdrawing sulfonyl group enhances the reactivity of adjacent carbon atoms, making this compound a valuable intermediate in various

Due to the presence of the fluorine atom and the sulfonyl group, thiophene-2-sulfonyl fluoride is likely to be:

  • Corrosive: It can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactive: It may react violently with water or other moisture-sensitive compounds.
  • A potential fluorinating agent: The fluorine atom can be readily displaced, potentially leading to fluorination of other compounds.

Thiophene-2-sulfonyl fluoride is known for its reactivity due to the sulfonyl fluoride moiety. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonic acids .
  • Radical Reactions: Under photoredox conditions, thiophene-2-sulfonyl fluoride can participate in radical reactions, where it acts as a radical acceptor. This has implications in synthesizing more complex molecules .
  • Electrophilic Activation: The compound can also be activated by bases, such as DBU, facilitating further reactions with electron-rich substrates .

While specific biological functions for thiophene-2-sulfonyl fluoride have not been extensively documented, compounds with similar structures exhibit various pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities. The potential for thiophene derivatives to serve as biologically active compounds underlines their significance in medicinal chemistry .

Thiophene-2-sulfonyl fluoride can be synthesized through several methods:

  • Fluorosulfonylation: This method involves the direct introduction of the sulfonyl fluoride group into thiophene derivatives using fluorosulfonyl radicals. This approach is noted for its efficiency and ability to create diverse functionalized sulfonyl fluorides .
  • Paal-Knorr Synthesis: Thiophenes can be synthesized from 1,4-dicarbonyl compounds through cyclization reactions, which can then be modified to introduce the sulfonyl fluoride group.
  • Gewald Reaction: This reaction involves the condensation of a ketone with elemental sulfur and a nitrile to form thiophenes, which can subsequently be converted to thiophene-2-sulfonyl fluoride.

Thiophene-2-sulfonyl fluoride finds applications in various fields:

  • Medicinal Chemistry: As a reactive intermediate, it is useful for synthesizing biologically active compounds.
  • Material Science: Thiophene derivatives are employed in organic electronics, including organic light-emitting diodes and field-effect transistors.
  • Chemosensors: Thiophene derivatives are explored for developing chemosensors due to their sensitivity and selectivity for detecting various analytes in biological systems.

Research indicates that thiophene-2-sulfonyl fluoride interacts with various nucleophiles under different conditions. Studies have shown that its reactivity is influenced by the microenvironment of its binding site, allowing for site-specific targeting in biological contexts. The compound's unique electrophilic properties make it a candidate for enzyme inhibitors or chemical probes .

Several compounds share structural similarities with thiophene-2-sulfonyl fluoride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Thiophene-3-sulfonyl chlorideThiophene derivativeSimilar reactivity but less stable than thiophene-2-sulfonyl fluoride.
2-ThiophenesulfonamideSulfonamide derivativeExhibits biological activity; less reactive than thiophene-2-sulfonyl fluoride.
Vinyl sulfonyl fluorideVinyl derivativeMore stable under certain conditions; used in polymer chemistry.
4-Methylbenzenesulfonyl fluorideAromatic derivativeHigher stability; used primarily in synthetic applications.

Thiophene-2-sulfonyl fluoride stands out due to its unique combination of reactivity and structural features that enable diverse applications in both chemical synthesis and material science .

XLogP3

0.9

Dates

Modify: 2024-04-14

Explore Compound Types